molecular formula C10H19NO2 B100937 Morpholine, 4-(1-oxohexyl)- CAS No. 17598-10-6

Morpholine, 4-(1-oxohexyl)-

Cat. No. B100937
CAS RN: 17598-10-6
M. Wt: 185.26 g/mol
InChI Key: ADAOWDCHNZQKDI-UHFFFAOYSA-N
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Description

Morpholine, 4-(1-oxohexyl)- is a synthetic compound that is widely used in scientific research. It is a cyclic amine that has a six-membered ring with an oxygen atom and a nitrogen atom. The compound is also known as 4-(1-oxohexyl)morpholine or morpholine, 4-(hexanoyl)-. It has a molecular formula of C10H19NO2 and a molecular weight of 185.26 g/mol.

Mechanism of Action

Morpholine, 4-(1-oxohexyl)- has a unique mechanism of action. It is known to inhibit the activity of acyl-CoA: cholesterol acyltransferase (ACAT), which is an enzyme that is involved in the biosynthesis of cholesterol esters. The inhibition of ACAT leads to a decrease in the formation of cholesterol esters, which can be beneficial in the treatment of various diseases such as atherosclerosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of morpholine, 4-(1-oxohexyl)- have been extensively studied. The compound has been shown to decrease the levels of cholesterol esters in various tissues such as the liver and the intestine. It has also been shown to decrease the levels of triglycerides in the blood. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Morpholine, 4-(1-oxohexyl)- has several advantages and limitations for lab experiments. One of the advantages is that it is a stable compound that can be easily synthesized and purified. Additionally, the compound has a well-defined mechanism of action, which makes it a useful tool for studying various biological processes. However, one of the limitations is that the compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of morpholine, 4-(1-oxohexyl)- in scientific research. One of the directions is the development of new compounds based on the structure of morpholine, 4-(1-oxohexyl)- that have improved pharmacological properties. Another direction is the use of the compound in the development of new therapies for diseases such as atherosclerosis and cancer. Finally, the compound can be used in the study of various biological processes such as lipid metabolism and inflammation.
Conclusion:
In conclusion, morpholine, 4-(1-oxohexyl)- is a synthetic compound that has various applications in scientific research. It is commonly used as a building block in the synthesis of various compounds and as a reagent in organic synthesis reactions. The compound has a unique mechanism of action and has been shown to have several biochemical and physiological effects. While the compound has several advantages and limitations for lab experiments, there are several future directions for its use in scientific research.

Synthesis Methods

Morpholine, 4-(1-oxohexyl)- can be synthesized using various methods. One of the most common methods is the reaction of morpholine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified by various techniques such as column chromatography or recrystallization.

Scientific Research Applications

Morpholine, 4-(1-oxohexyl)- has various applications in scientific research. It is commonly used as a building block in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and surfactants. The compound is also used as a reagent in organic synthesis reactions.

properties

CAS RN

17598-10-6

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

1-morpholin-4-ylhexan-1-one

InChI

InChI=1S/C10H19NO2/c1-2-3-4-5-10(12)11-6-8-13-9-7-11/h2-9H2,1H3

InChI Key

ADAOWDCHNZQKDI-UHFFFAOYSA-N

SMILES

CCCCCC(=O)N1CCOCC1

Canonical SMILES

CCCCCC(=O)N1CCOCC1

Other CAS RN

17598-10-6

Origin of Product

United States

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